molecular formula C16H36ClP B1207267 Tetrabutylphosphonium chloride CAS No. 2304-30-5

Tetrabutylphosphonium chloride

Cat. No.: B1207267
CAS No.: 2304-30-5
M. Wt: 294.9 g/mol
InChI Key: IBWGNZVCJVLSHB-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium chloride is an organic compound with the chemical formula C16H36ClP. It is a colorless to pale-yellow liquid with a characteristic odor. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of organic synthesis and as an ionic liquid.

Mechanism of Action

Target of Action

Tetrabutylphosphonium chloride (TBPCl) is an organic compound that primarily targets cellulose, a complex carbohydrate and the main component of plant cell walls . It is used as a reactant or substrate in organic synthesis .

Mode of Action

TBPCl interacts with cellulose by breaking down its structure. This is achieved through a cooperative mechanism involving the chloride anions and water molecules . The chloride anions initiate the breakup of cellulose, and water assists in delaying the reformation of cellulose strands. The tetrabutylphosphonium cation then more permanently separates the cellulose strands from the bundle .

Biochemical Pathways

The primary biochemical pathway affected by TBPCl is the dissolution of cellulose. This process involves the breakdown of the hydrogen bonds that hold the cellulose polymer together, allowing for the separation of individual cellulose strands . This dissolution process is crucial for the conversion of biomass into biofuels.

Pharmacokinetics

It’s known that tbpcl is a liquid at room temperature and has a density of 0978 at 20℃ . It’s insoluble in water but soluble in organic solvents such as ether, alcohol, and ketone .

Result of Action

The primary result of TBPCl’s action is the dissolution of cellulose, which is a critical step in the conversion of biomass into biofuels . By breaking down the structure of cellulose, TBPCl allows for the efficient conversion of this complex carbohydrate into simpler forms that can be further processed into biofuels.

Action Environment

The action of TBPCl is influenced by environmental factors such as temperature and the presence of water. The compound is stable under inert gas (nitrogen or Argon) at 2-8°C . Its reactivity with cellulose is enhanced in the presence of water, which assists in the dissolution process .

Biochemical Analysis

Biochemical Properties

Tetrabutylphosphonium chloride plays a significant role in biochemical reactions, particularly in the dissolution of cellulose. It interacts with enzymes, proteins, and other biomolecules to facilitate various biochemical processes. For instance, this compound has been shown to disrupt intra-strand hydrogen bonding in cellulose, aiding in its dissolution . This interaction is crucial for applications in biomass processing and material science.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways and stress responses . Additionally, it has been observed to affect cell viability and proliferation, indicating its potential impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to cellulose strands, breaking intra-strand hydrogen bonds and facilitating the separation of cellulose strands from the bundle . This process is energetically favorable and is crucial for the dissolution of cellulose in aqueous solutions. The chloride anions and tetrabutylphosphonium cations work together to achieve this effect.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. Toxicity studies in animal models have shown that high doses of this compound can cause severe irritation and damage to tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It has been shown to affect the activity of enzymes involved in cellulose degradation and other metabolic processes . The compound’s impact on metabolic pathways is crucial for its applications in biochemical and industrial processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments . The transport and distribution of this compound are essential for its effectiveness in biochemical reactions and cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylphosphonium chloride can be synthesized through the reaction of tetrabutylphosphine with hydrogen chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{(C4H9)3P + HCl → (C4H9)4PCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting tetrabutylphosphine with hydrochloric acid. The process involves careful control of temperature and pressure to ensure high yield and purity. The reaction is usually carried out in a solvent such as toluene or hexane to facilitate the separation of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: This compound can participate in redox reactions, although it is more commonly used in substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Solvents: Reactions involving this compound are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

  • The major products of substitution reactions involving this compound depend on the nucleophile used. For example, reacting with hydroxide ions produces tetrabutylphosphonium hydroxide.

Scientific Research Applications

Tetrabutylphosphonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tetrabutylphosphonium bromide
  • Tetrabutylphosphonium iodide
  • Trihexylphosphine
  • Tributylphosphine

Comparison: Tetrabutylphosphonium chloride is unique among its analogs due to its specific chloride anion, which plays a crucial role in its reactivity and applications. Compared to tetrabutylphosphonium bromide and iodide, the chloride variant is more commonly used in cellulose dissolution and as a phase transfer catalyst due to its optimal balance of reactivity and stability .

Properties

IUPAC Name

tetrabutylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWGNZVCJVLSHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3115-68-2 (Parent), 15853-37-9 (Parent)
Record name Tetrabutylphosphonium chloride
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DSSTOX Substance ID

DTXSID4044616
Record name Tetrabutylphosphonium chloride
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Molecular Weight

294.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonium, tetrabutyl-, chloride (1:1)
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CAS No.

2304-30-5
Record name Tetrabutylphosphonium chloride
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Record name Tetrabutylphosphonium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, tetrabutyl-, chloride (1:1)
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Record name Tetrabutylphosphonium chloride
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Record name Tetrabutylphosphonium chloride
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Record name TETRABUTYLPHOSPHONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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